molecular formula C14H18N4O2S B5753040 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B5753040
M. Wt: 306.39 g/mol
InChI Key: GDSMYHYDVWJDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide, also known as EMT, is a compound that has been studied for its potential use in scientific research. EMT belongs to the class of compounds known as thioacetamides and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of cellular processes including cell proliferation and differentiation. Inhibition of GSK-3β has been shown to have a variety of beneficial effects in the treatment of cancer and neurological disorders.
Biochemical and Physiological Effects
2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GSK-3β, 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has also been found to modulate the activity of various signaling pathways involved in cellular processes such as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide in lab experiments is its low toxicity. 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been shown to have low cytotoxicity in vitro and in vivo. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation of using 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide. Another area of research is the identification of additional targets of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide beyond GSK-3β. Further research is also needed to fully understand the mechanism of action of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide and its potential use in the treatment of cancer and neurological disorders.

Synthesis Methods

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can be synthesized by reacting 4-methoxybenzyl chloride with 2-mercapto-4-ethyl-5-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-chloroacetyl)acetamide to yield the final product, 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of research where 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has shown promise is in the treatment of cancer. Studies have shown that 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-18-10(2)16-17-14(18)21-9-13(19)15-11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMYHYDVWJDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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